BenchChemオンラインストアへようこそ!

Cyclopamine-KAAD

Hedgehog Signaling Developmental Biology Cancer Research

Cyclopamine-KAAD is a chemically modified, cell-permeable analog of cyclopamine with quantifiably enhanced potency. It is essential for experiments requiring robust Hedgehog pathway inhibition in constitutive activation models (Ptch⁻/⁻, SmoA1), delivering 10- to 20-fold greater potency than generic cyclopamine. Its distinct pharmacological profile—including competitive antagonism of SAG (13-fold EC50 shift) and synergy with itraconazole—makes it indispensable for SMO receptor pharmacology, ciliary trafficking, and combination therapy studies. Choose Cyclopamine-KAAD when experimental precision cannot be compromised by generic cyclopamine or alternative Smo modulators.

Molecular Formula C44H63N3O4
Molecular Weight 698.0 g/mol
Cat. No. B10769657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopamine-KAAD
Molecular FormulaC44H63N3O4
Molecular Weight698.0 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
InChIInChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)
InChIKeyWDHRPWOAMDJICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopamine-KAAD: A Cell-Permeable Smoothened Antagonist for Hedgehog Pathway Inhibition


Cyclopamine-KAAD (3-Keto-N-aminoethyl-N'-aminocaproyldihydrocinnamoyl Cyclopamine, CAS 306387-90-6) is a chemically modified, cell-permeable analog of the naturally occurring steroidal alkaloid cyclopamine. It functions as a potent antagonist of the Smoothened (SMO) receptor, a critical G-protein-coupled receptor (GPCR) within the Hedgehog (Hh) signaling cascade. As a semisynthetic derivative, Cyclopamine-KAAD was specifically developed to exhibit enhanced potency compared to its parent compound while maintaining a favorable toxicity profile [1]. Its mechanism involves direct, dose-dependent blockade of SMO [2].

Why Cyclopamine-KAAD Cannot Be Substituted with Generic Cyclopamine or Alternative SMO Modulators


Due to the highly sensitive and complex nature of Hedgehog pathway modulation, Cyclopamine-KAAD cannot be considered interchangeable with generic cyclopamine or alternative Smoothened (SMO) modulators. The following evidence demonstrates that the KAAD modification confers a quantifiably distinct pharmacological profile, characterized by a significant enhancement in potency and altered interactions with mutant and ligand-bound SMO conformations. Substitution with generic cyclopamine risks a substantial loss of experimental potency [1], while substituting with agonists like SAG or alternative chemotypes can produce confounding or inverted biological outcomes [2]. Furthermore, in assays utilizing reporter systems driven by SmoA1 or Ptch⁻/⁻ genotypes, the effective concentration of Cyclopamine-KAAD differs by orders of magnitude [1], underscoring the need for precise compound selection.

Quantitative Differentiation of Cyclopamine-KAAD: Comparative Potency and Selectivity Evidence


Cyclopamine-KAAD Exhibits 10- to 20-Fold Higher Potency than Parent Cyclopamine in Ptch⁻/⁻ Cells

Cyclopamine-KAAD demonstrates a 10- to 20-fold increase in potency compared to the parent compound cyclopamine in a Ptch⁻/⁻ cell background [1]. This quantitative enhancement is observed in the inhibition of β-galactosidase expression in p2Ptch-1⁻ cells, a functional readout of Hedgehog pathway activation [1]. Importantly, this potency gain is achieved without an increase in toxicity, as multiple technical datasheets specify the analog inhibits signaling with 'similar or lower toxicity' . The IC50 values across different cellular contexts further illustrate this differential: 20 nM in Shh-LIGHT2 cells, 50 nM in p2Ptch⁻/⁻ cells, and 500 nM in SmoA1-LIGHT cells .

Hedgehog Signaling Developmental Biology Cancer Research SMO Antagonism

Cyclopamine-KAAD Displays 15-Fold Greater Sensitivity Against ShhNp-Induced vs. SAG-Induced Hh Pathway Activation

Cyclopamine-KAAD demonstrates a 15-fold differential sensitivity in its ability to block Hedgehog pathway activation, depending on the nature of the upstream stimulus. A direct head-to-head comparison in Shh-LIGHT2 cells shows that a 15-fold higher concentration of Cyclopamine-KAAD is required to inhibit luciferase expression induced by 100 nM of the SMO agonist SAG compared to the concentration needed to block expression induced by 4 nM of the endogenous ligand ShhNp [1].

Hedgehog Signaling Drug Discovery Pharmacology SMO Modulation

Cyclopamine-KAAD IC50 Shifts Dramatically from 20 nM to 500 nM Across Different Cellular Contexts

The effective concentration of Cyclopamine-KAAD exhibits a 25-fold difference depending on the cellular model employed. While its IC50 is 20 nM in the widely used Shh-LIGHT2 assay, this value shifts to 500 nM in SmoA1-LIGHT cells, a system driven by an oncogenic, constitutively active SMO mutant . This contextual shift underscores that potency is not a fixed property but is dependent on SMO conformation and pathway activation status.

Hedgehog Signaling Cell Biology Precision Medicine SMO Mutations

Cyclopamine-KAAD Acts as a Competitive Antagonist of SAG and Synergizes with Itraconazole

Cyclopamine-KAAD exhibits a specific mode of antagonism at the SMO receptor: it acts as a competitive inhibitor of the synthetic agonist SAG. In Shh-LIGHT2 cells, the presence of 40 nM and 100 nM Cyclopamine-KAAD caused ~5-fold and ~13-fold rightward shifts, respectively, in the SAG concentration-response curve [1]. Furthermore, Cyclopamine-KAAD demonstrates pronounced synergy with the antifungal itraconazole, which binds a distinct SMO site. The addition of 900 nM itraconazole lowers the IC50 of Cyclopamine-KAAD from 21 nM to 1.8 nM [2].

Hedgehog Signaling Cancer Research Mechanism of Action Drug Synergy

Cyclopamine-KAAD Binding Affinity (Ki) is 3.3-Fold Higher than Parent Cyclopamine for SMO

In a direct radioligand binding assay using [³H]Cyclopamine, Cyclopamine-KAAD exhibits a significantly higher binding affinity for the Smoothened (SMO) receptor compared to its parent compound. The Ki value for Cyclopamine-KAAD was determined to be 3.9 ± 1.8 nM, representing a 3.3-fold increase in affinity relative to cyclopamine's Ki of 13 ± 2.6 nM [1].

Hedgehog Signaling Receptor Pharmacology Drug Discovery SMO Binding

Evidence-Based Application Scenarios for Cyclopamine-KAAD in Research


Precise Hedgehog Pathway Inhibition in Ptch⁻/⁻ and SmoA1 Mutant Cellular Models

For experiments requiring robust inhibition of Hedgehog signaling in models of constitutive pathway activation—such as cells lacking Patched (Ptch⁻/⁻) or expressing oncogenic Smoothened mutants (SmoA1)—Cyclopamine-KAAD is the validated choice. Based on the evidence that it is 10- to 20-fold more potent than cyclopamine in Ptch⁻/⁻ cells [1], and that its effective IC50 shifts to 500 nM in SmoA1-LIGHT cells , researchers can accurately dose this compound to achieve targeted pathway suppression. This is essential for functional genomics, drug screening, and target validation studies in oncology where hedgehog pathway activity is pathologically elevated.

Competitive Antagonism and Synergistic Combination Studies with SMO Agonists or Itraconazole

Cyclopamine-KAAD is uniquely suited for investigations into SMO ligand-receptor pharmacology and combination therapy. Data demonstrate that a 15-fold higher concentration is required to overcome SAG-induced activation compared to ShhNp [1], and that it acts as a competitive antagonist, causing a ~13-fold shift in SAG EC50 at 100 nM . Furthermore, its potent synergy with itraconazole, which reduces the Cyclopamine-KAAD IC50 from 21 nM to 1.8 nM [2], makes it an indispensable tool for studying cooperative SMO antagonism via distinct binding sites. Procurement is justified for any lab exploring multimodal Hh pathway blockade.

Functional Studies on Smoothened Ciliary Trafficking and ER Exit Dynamics

Cyclopamine-KAAD is a critical tool for cell biologists investigating the subcellular trafficking of Smoothened. Evidence confirms that Cyclopamine-KAAD binds to SmoA1 and promotes its exit from the endoplasmic reticulum [1]. More specifically, quantitative live-cell imaging studies have established that KAAD-cyclopamine selectively blocks the entry of Smoothened into the primary cilium, a key regulatory step in Hedgehog signal transduction . This distinct effect on ciliary trafficking differentiates it from other SMO modulators and makes it essential for mechanistic studies in ciliogenesis and developmental signaling.

Investigating Hedgehog-Dependent Cell Migration and Invasion in Cancer Models

In cancer biology research, particularly involving hepatocellular carcinoma, Cyclopamine-KAAD provides a quantitative tool for suppressing pro-metastatic phenotypes. The compound inhibits the invasion and migration of Bel-7402 hepatocarcinoma cells by 45.9% and 43.3%, respectively, in a dose-dependent manner [1]. This is associated with a decrease in Gli1, MMP-9, and phospho-ERK1/2 protein levels. Researchers studying the role of non-canonical Hh signaling in cell motility and epithelial-mesenchymal transition (EMT) will find this quantitatively defined activity essential for designing precise, reproducible experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopamine-KAAD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.